Mercaptopurine disulfide
CAS No.: 49808-20-0
Cat. No.: VC21335789
Molecular Formula: C10H6N8S2
Molecular Weight: 302.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 49808-20-0 |
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Molecular Formula | C10H6N8S2 |
Molecular Weight | 302.3 g/mol |
IUPAC Name | 6-(7H-purin-6-yldisulfanyl)-7H-purine |
Standard InChI | InChI=1S/C10H6N8S2/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) |
Standard InChI Key | ULNKLXSTZWVSJH-UHFFFAOYSA-N |
SMILES | C1=NC2=C(N1)C(=NC=N2)SSC3=NC=NC4=C3NC=N4 |
Canonical SMILES | C1=NC2=C(N1)C(=NC=N2)SSC3=NC=NC4=C3NC=N4 |
Appearance | Yellow Solid |
Melting Point | >219°C |
Chemical Identification and Structure
Mercaptopurine disulfide, also known as 6,6′-dithiodi-9H-purine, represents a disulfide derivative of the anticancer agent 6-mercaptopurine. The compound features a characteristic disulfide bridge connecting two purine moieties. This structural arrangement creates unique chemical and biological properties that distinguish it from its parent compound.
Nomenclature and Identification
Mercaptopurine disulfide is recognized by various nomenclature systems and identifiers that facilitate its tracking in chemical databases and research literature. The compound is registered with CAS No. 49808-20-0 and possesses the molecular formula C10H6N8S2 with a molecular weight of 302.34 g/mol . In regulatory contexts, it is identified with an FDA UNII designation of 4Z5Q8TY5GI . This compound is also cataloged under the NACRES classification system as NA.24 .
Chemical Synonyms
The compound is known by numerous synonyms in scientific literature and chemical databases, including:
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6,6-DITHIOBISPURINE
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Clomifene Impurity 9
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6,6′-Dithiodi-9H-purine
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Azathioprine impurity C
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9H-Purine, 6,6'-dithiodi-
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Mercaptopurine Impurity 2
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1,2-di(9H-purin-6-yl)disulfane
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1,2-di(7H-purin-6-yl)disulfane
Physical Properties and Characterization
Mercaptopurine disulfide exhibits distinctive physical properties that influence its handling, storage, and application in research and pharmaceutical contexts. These properties are critical for understanding its behavior in biological systems and for developing effective formulation strategies.
Physical State and Appearance
Mercaptopurine disulfide exists as a solid at room temperature, displaying a characteristic yellow to dark yellow coloration . This physical appearance serves as a preliminary identification marker in laboratory settings and quality control processes.
Physical and Chemical Parameters
The compound demonstrates specific physical and chemical parameters that define its behavior under various conditions. These properties, compiled from experimental and predicted data, are summarized in Table 1.
Solubility Profile
The solubility characteristics of mercaptopurine disulfide significantly impact its pharmaceutical applications and biological availability. The compound shows limited solubility in common solvents, specifically displaying slight solubility in aqueous base under heated conditions and slight solubility in dimethyl sulfoxide (DMSO) . This poor solubility profile mirrors challenges observed with the parent compound 6-mercaptopurine, which suffers from poor water solubility, contributing to low bioavailability in therapeutic applications .
Synthetic Approaches and Chemical Reactivity
The synthesis of mercaptopurine disulfide involves specific chemical approaches that leverage the reactivity of thiol groups to form disulfide bonds. Understanding these synthetic pathways provides insights into the compound's production for research and analytical purposes.
Disulfide Bond Formation
Mercaptopurine disulfide formation typically involves oxidative coupling of 6-mercaptopurine molecules through their thiol groups. This process creates the characteristic disulfide bridge that defines the compound's structure. Recent advancements in disulfide chemistry have expanded the methodologies available for synthesizing such compounds.
Advanced Poly(disulfide) Synthesis Techniques
Contemporary research on poly(disulfide) synthesis provides valuable insights applicable to mercaptopurine disulfide production. Organocatalyst-mediated approaches have emerged as efficient methods for disulfide bond formation. These techniques utilize catalysts such as triphenylphosphine (PPh₃) in combination with diisopropyl azodicarboxylate (DIAD) to facilitate rapid and high-yielding disulfide formation .
The reaction typically proceeds through the activation of thiol groups, followed by oxidative coupling under mild conditions. For instance, reactions conducted in chloroform (CHCl₃) at room temperature with appropriate catalysts can achieve high molecular weight disulfide products within remarkably short timeframes (approximately 1 minute) . This represents a significant advancement over traditional methods that often require extended reaction times and harsher conditions.
Structure-Activity Relationships in Synthesis
Research has demonstrated that the efficiency of disulfide formation is influenced by multiple factors, including:
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Solvent selection (with chloroform showing superior performance)
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Catalyst type and concentration
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Reaction temperature
These factors provide valuable parameters for optimizing the synthesis of mercaptopurine disulfide and related compounds for research applications.
Biological Activity and Pharmacological Relevance
Mercaptopurine disulfide exhibits significant biological activities that are relevant to its potential therapeutic applications and its role in pharmaceutical preparations. Its relationship to 6-mercaptopurine places it within an important class of antimetabolite drugs used in cancer treatment.
Relationship to 6-Mercaptopurine
Mercaptopurine disulfide is identified as an impurity of 6-mercaptopurine, which is an established immunosuppressive drug used to treat leukemia . This relationship is significant because the presence of such impurities can potentially impact the efficacy and safety profile of pharmaceutical formulations containing 6-mercaptopurine.
The parent compound, 6-mercaptopurine, functions as an antimetabolite that interferes with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells. Its mechanism of action involves conversion to thioguanylate nucleotides that are subsequently incorporated into DNA, leading to cytotoxic effects .
Anticancer Activity Evaluation
Recent investigations have focused on evaluating the anticancer potential of 6-mercaptopurine derivatives, including disulfide variants. Research by Saour et al. synthesized a series of five 6-mercaptopurine derivatives as disulfide, Schiff base, oxadiazole, and amide products and evaluated their activity against three types of cancer cell lines .
Their findings indicated that all five compounds (labeled 1-5) demonstrated anticancer activity, with compound 1 receiving particular attention in detailed analyses . This suggests that mercaptopurine disulfide and its derivatives may possess intrinsic anticancer properties that could be harnessed for therapeutic applications.
Paradoxical Cytotoxicity Phenomenon
An intriguing aspect of 6-mercaptopurine's pharmacological behavior is the phenomenon termed "paradoxical cytotoxicity," defined as a decrease in cytotoxicity with increasing drug concentration. Research has shown that this paradoxical effect occurs in human leukemic cell lines when 6-mercaptopurine concentrations exceed 100 μM .
Detailed investigations revealed that at higher concentrations, the incorporation of 6-mercaptopurine into DNA increasingly occurs as desulfurated metabolites rather than as thionucleotides. With 500 μM 6-mercaptopurine, less than 10% of the drug was incorporated as thionucleotide . This phenomenon suggests a unique mechanism of detoxification in which cells can metabolize a cytotoxic drug to a comparatively potent "self-rescue" agent.
This finding has potential implications for understanding the behavior of mercaptopurine disulfide in biological systems, particularly regarding its potential decomposition to yield 6-mercaptopurine and subsequent metabolic transformations.
Pharmaceutical Applications and Research Directions
The pharmaceutical relevance of mercaptopurine disulfide extends beyond its identity as an impurity to encompass potential applications in drug delivery systems and anticancer formulations.
Prodrug Development Strategies
One significant research direction involves the development of prodrug formulations to overcome the limitations associated with 6-mercaptopurine, such as poor water solubility, low bioavailability, and significant side effects. For instance, researchers have designed glutathione-sensitive hyaluronic acid-mercaptopurine prodrugs (HA-GS-MP) linked via carbonyl vinyl sulfide for enhanced treatment of acute myeloid leukemia (AML) .
These prodrug approaches demonstrate impressive improvements in water solubility, stability, and targeted delivery to cancer cells. The HA-GS-MP prodrug showed excellent water solubility with a hydrodynamic size of approximately 15 nm and remarkable stability under physiological conditions while rapidly releasing 6-mercaptopurine in response to 10 mM glutathione .
Novel Mercaptopurine Derivatives Research
Ongoing research focuses on developing novel 6-mercaptopurine derivatives with enhanced pharmacological properties. These include various modifications such as disulfide formation, creation of Schiff bases, incorporation into oxadiazole structures, and amide derivatization .
The investigation of these derivatives has yielded promising results in terms of anticancer activity against multiple cancer cell lines, suggesting potential therapeutic applications beyond the traditional use of 6-mercaptopurine in leukemia treatment .
Analytical Considerations in Pharmaceutical Quality Control
As an identified impurity in 6-mercaptopurine formulations and a potential impurity in azathioprine preparations (indicated by its synonym "Azathioprine impurity C"), mercaptopurine disulfide holds significance in pharmaceutical quality control processes . Analytical methods for detecting and quantifying this compound are essential for ensuring the safety and efficacy of medications containing 6-mercaptopurine or related compounds.
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